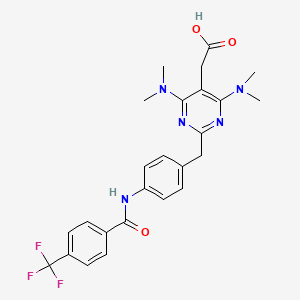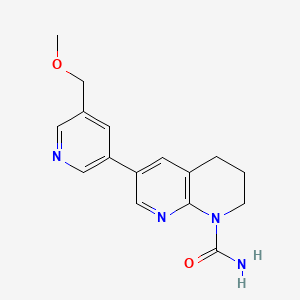
Bioymifi
Übersicht
Beschreibung
Bioymifi is a small molecule that acts as a tumor necrosis factor-related apoptosis-induced ligand (TRAIL) mimetic . It binds to the death receptor 5 (DR5) on cancer cells . Upon binding, Bioymifi triggers apoptosis, possibly through a caspase-dependent pathway . It is currently being investigated as an anti-tumor agent .
Chemical Reactions Analysis
Bioymifi has been shown to have significant cytotoxic effects on certain cell lines in a concentration-dependent manner . For instance, it has been used in concentrations ranging from 10 to 100 μM for 24 hours in studies .Physical And Chemical Properties Analysis
Bioymifi has a molecular weight of 494.32 and a molecular formula of C22H12BrN3O4S . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Bioymifi in Cancer Treatment
Bioymifi, a novel mimetic of TNF-related apoptosis-induced ligand (TRAIL), has been investigated as a promising chemotherapeutic agent . TRAIL is a cytokine that initiates apoptosis upon binding to death receptor 5 (DR5) on cancer cells . The goal of the research was to investigate the hemolytic and eryptotic properties of Bioymifi and identify the underlying molecular mechanisms .
Bioymifi and Eryptosis
Eryptosis is the process of programmed cell death in erythrocytes. Bioymifi has been found to stimulate eryptosis . Whole blood was stimulated with 100 μM of Bioymifi, whereas red blood cells (RBCs) were treated with 10–100 μM of Bioymifi for 24 h at 37 °C .
Bioymifi and Hemolysis
Bioymifi has been found to exert dose-responsive, calcium-independent hemolysis . It reduced RBC hemoglobin and significantly increased Annexin V-, Fluo4-, and DCF-positive cells .
Bioymifi and Multiple Myeloma
Bioymifi has shown significant cytotoxic effects on bortezomib-sensitive (U266) and bortezomib-resistant (U266/BR) cells . The IC50 values of Bioymifi in U266 and U266/BR cells were 10.4 and 20.9 μM, respectively .
Bioymifi and Apoptosis
Bioymifi treatment at IC50 concentrations considerably increased the percentage of apoptotic cells . It also caused cell cycle arrest at the G2/M phase in both cell types .
Bioymifi and Burkitt’s Lymphoma
Bioymifi exhibited good cytotoxicity in Human Burkitt’s Lymphoma Raji cell lines . The cells were exposed to various doses of Bioymifi, and cell proliferation was evaluated using XTT analysis .
Wirkmechanismus
Bioymifi is a small molecule that has been investigated for its potential as an anti-tumor agent . This article will delve into the various aspects of Bioymifi’s mechanism of action.
Target of Action
Bioymifi primarily targets the death receptor 5 (DR5) on cancer cells . The DR5 is a part of the tumor necrosis factor receptor superfamily . The role of DR5 is to initiate apoptosis, or programmed cell death, when bound by specific ligands .
Mode of Action
Bioymifi acts as a mimetic of the tumor necrosis factor-related apoptosis-induced ligand (TRAIL) . Upon binding to the DR5 on cancer cells, Bioymifi triggers apoptosis . This apoptosis is possibly initiated through a caspase-dependent pathway .
Biochemical Pathways
The binding of Bioymifi to DR5 leads to the formation of a death-inducing signaling complex (DISC) . This complex signals for apoptosis through caspase 3, either directly or via the activation of the intrinsic apoptotic pathway .
Result of Action
The primary result of Bioymifi’s action is the induction of apoptosis in cancer cells . This is achieved through the activation of the caspase-dependent pathway, leading to cell death .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBOWKXOFOTCMU-NLDKGBHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bioymifi | |
CAS RN |
1420071-30-2 | |
| Record name | 1420071-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is Bioymifi and how does it exert its effect on cancer cells?
A1: Bioymifi is a small molecule agonist that selectively binds to and activates Death Receptor 5 (DR5) []. This activation leads to DR5 clustering and aggregation, ultimately triggering the extrinsic apoptosis pathway in various cancer cell lines [, , ].
Q2: What types of cancer have shown sensitivity to Bioymifi in preclinical studies?
A2: In vitro studies have demonstrated the anticancer activity of Bioymifi against multiple myeloma [], cervical cancer [], and Burkitt's lymphoma [] cell lines.
Q3: How does Bioymifi affect cell cycle progression in cancer cells?
A3: Treatment with Bioymifi has been shown to induce cell cycle arrest. In human cervical cancer cells, Bioymifi caused an increase in the percentage of cells in the S phase []. In Burkitt’s lymphoma cells, Bioymifi treatment resulted in sub-S phase arrest [].
Q4: Beyond its direct effects on cancer cells, has Bioymifi demonstrated any impact on other cell types relevant to disease progression?
A4: Yes, research suggests Bioymifi might have a dual role in regulating cardiac fibroblast function []. While it promotes the proliferation of naive fibroblasts, it can induce apoptosis in activated myofibroblasts. This suggests a potential role for Bioymifi in modulating cardiac fibrosis, a hallmark of heart failure.
Q5: Are there any preclinical studies exploring the use of Bioymifi in heart failure models?
A5: Yes, studies using a chronic isoproterenol administration model of heart failure in mice have shown that DR5 activation by Bioymifi can decrease cardiomyocyte death and cardiac fibrosis [, ]. This suggests a potential cardioprotective role for Bioymifi.
Q6: What is known about the downstream signaling pathways activated by Bioymifi?
A6: In cardiomyocytes, Bioymifi's pro-hypertrophic effects are mediated by matrix metalloproteinase (MMP)-dependent cleavage of heparin-binding EGF-like growth factor (HB-EGF), leading to transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway [].
Q7: Has any research explored potential resistance mechanisms to Bioymifi?
A7: While there is limited information available specifically on Bioymifi resistance, the research highlights the need to further investigate potential mechanisms of resistance that may arise with this DR5 agonist [, ]. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve treatment outcomes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)
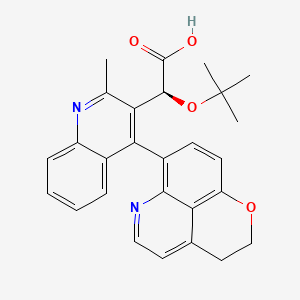
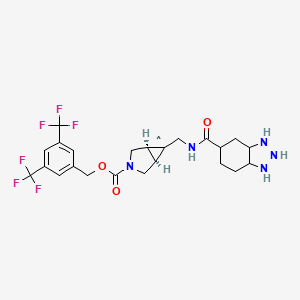
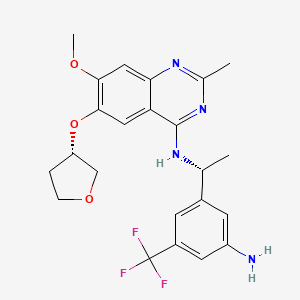
![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)
![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)


![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
